molecular formula C9H20Cl2N2O B1392302 1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride CAS No. 1220019-95-3

1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride

Cat. No.: B1392302
CAS No.: 1220019-95-3
M. Wt: 243.17 g/mol
InChI Key: QTMBSOSNZXXLQC-UHFFFAOYSA-N
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Description

1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride is a chemical compound that features a piperidine ring and a pyrrolidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. Piperidine derivatives are known for their wide range of biological activities, making them valuable in drug discovery and development .

Preparation Methods

The synthesis of 1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride typically involves the formation of the piperidine and pyrrolidine rings followed by their subsequent functionalization. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired pharmacological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride can be compared with other piperidine and pyrrolidine derivatives. Similar compounds include:

Properties

IUPAC Name

1-piperidin-4-ylpyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c12-9-3-6-11(7-9)8-1-4-10-5-2-8;;/h8-10,12H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMBSOSNZXXLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696200
Record name 1-(Piperidin-4-yl)pyrrolidin-3-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-95-3
Record name 1-(Piperidin-4-yl)pyrrolidin-3-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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